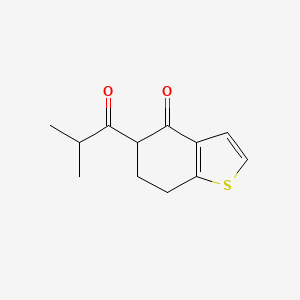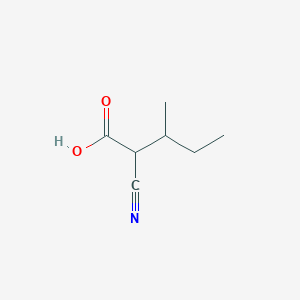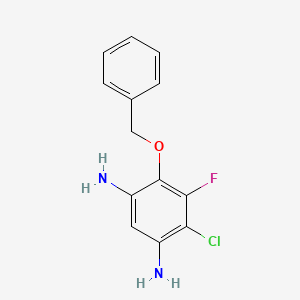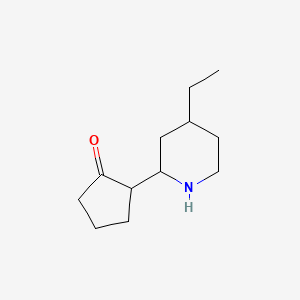
2-Chloro-5-(4-chlorophenoxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-chlorophenoxy)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and phenoxy groups attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chlorophenoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(4-chlorophenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like sodium carbonate are used in the presence of aryl boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions with aryl boronic acids produce biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-chlorophenoxy)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to DNA or proteins, thereby affecting their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(4-chlorophenoxy)pyrimidine
- 2-Chloro-5-bromopyrimidine
- 2-Chloro-5-methylpyrimidine
Uniqueness
2-Chloro-5-(4-chlorophenoxy)pyrimidine is unique due to the presence of both chlorine and phenoxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
2-chloro-5-(4-chlorophenoxy)pyrimidine |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6H |
Clave InChI |
KBKMEWFVZSUHCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CN=C(N=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Methylcyclohexyl)amino]propan-1-ol](/img/structure/B13305516.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine](/img/structure/B13305538.png)

![4-Methyl-2-[(3-methylcyclopentyl)amino]pentan-1-ol](/img/structure/B13305552.png)
amine](/img/structure/B13305559.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-YL)cyclopropan-1-amine](/img/structure/B13305565.png)
![5-[(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13305576.png)


amine](/img/structure/B13305588.png)



